REACTION_CXSMILES
|
[SH:1][C:2]1[CH:8]=[C:7]([O:9][CH2:10][CH2:11][CH3:12])[CH:6]=[CH:5][C:3]=1[NH2:4].[CH3:13][O:14][C:15](=[O:22])[N:16]=[C:17](SC)SC>C(O)C>[CH3:13][O:14][C:15](=[O:22])[NH:16][C:17]1[S:1][C:2]2[CH:8]=[C:7]([O:9][CH2:10][CH2:11][CH3:12])[CH:6]=[CH:5][C:3]=2[N:4]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SC1=C(N)C=CC(=C1)OCCC
|
Name
|
methyl-N-[di(methylthio)-methylene]carbamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(N=C(SC)SC)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a round bottom 1 liter flask equipped with a reflux condenser, a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
This mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
It is then chilled
|
Type
|
CUSTOM
|
Details
|
the white crystalline solid which is formed
|
Type
|
CUSTOM
|
Details
|
is isolated by filtration
|
Type
|
WASH
|
Details
|
washed with cold ethanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
COC(NC=1SC2=C(N1)C=CC(=C2)OCCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |